ent-Florfenicol Amine Hydrochloride
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Overview
Description
ent-Florfenicol Amine Hydrochloride: is a synthetic compound primarily used in research settings. It is a derivative of florfenicol, a broad-spectrum antibiotic commonly used in veterinary medicine. The molecular formula of this compound is C10H14FNO3S•HCl, and it has a molecular weight of 283.75 . This compound is known for its antibacterial properties and is used in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of ent-Florfenicol Amine Hydrochloride involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced reactors and purification systems to ensure the compound meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions: ent-Florfenicol Amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl groups (methyl, ethyl).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds .
Scientific Research Applications
ent-Florfenicol Amine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference material in analytical chemistry for the development of new analytical methods.
Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Utilized in preclinical studies to evaluate its potential as a therapeutic agent.
Industry: Applied in the formulation of veterinary medicines and as a standard in quality control processes
Mechanism of Action
The mechanism of action of ent-Florfenicol Amine Hydrochloride involves the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus inhibiting bacterial growth. This action is similar to that of its parent compound, florfenicol, and other related antibiotics like thiamphenicol and chloramphenicol .
Comparison with Similar Compounds
Florfenicol: A broad-spectrum antibiotic used in veterinary medicine.
Thiamphenicol: Another antibiotic with a similar mechanism of action.
Chloramphenicol: An older antibiotic with a broader spectrum but more side effects
Comparison: ent-Florfenicol Amine Hydrochloride is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and potentially reduced side effects compared to its parent compound, florfenicol. Additionally, its use in research settings allows for the exploration of new applications and the development of improved antibacterial agents .
Properties
Molecular Formula |
C10H15ClFNO3S |
---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
(1S,2R)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H14FNO3S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11;/h2-5,9-10,13H,6,12H2,1H3;1H/t9-,10-;/m0./s1 |
InChI Key |
HWPBPTAOXVIKGI-IYPAPVHQSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@@H]([C@H](CF)N)O.Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.